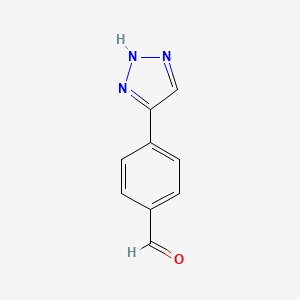
4-(1h-1,2,3-Triazol-5-yl)benzaldehyde
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Benzaldehyde, 4-(1H-1,2,3-triazol-5-yl)- is a compound that features a benzaldehyde moiety substituted with a 1H-1,2,3-triazol-5-yl group. This compound is part of the broader class of 1,2,3-triazoles, which are known for their diverse biological and chemical properties. The triazole ring is a five-membered ring containing three nitrogen atoms, which can act as both hydrogen bond donors and acceptors, making it a versatile scaffold in medicinal chemistry .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of Benzaldehyde, 4-(1H-1,2,3-triazol-5-yl)- typically involves the copper-catalyzed azide-alkyne cycloaddition (CuAAC), also known as the “click reaction.” This method is favored for its efficiency and high yield. The reaction involves the following steps:
Preparation of Azide: The azide precursor is synthesized from the corresponding amine using sodium azide.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity, often involving continuous flow reactors to ensure consistent product quality .
Types of Reactions:
Oxidation: Benzaldehyde, 4-(1H-1,2,3-triazol-5-yl)- can undergo oxidation reactions to form corresponding carboxylic acids.
Reduction: Reduction of the aldehyde group can yield the corresponding alcohol.
Substitution: The triazole ring can participate in various substitution reactions, introducing different functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are used.
Major Products:
Oxidation: Benzaldehyde, 4-(1H-1,2,3-triazol-5-yl)-carboxylic acid.
Reduction: Benzyl alcohol, 4-(1H-1,2,3-triazol-5-yl)-.
Substitution: Various substituted triazole derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
Benzaldehyde, 4-(1H-1,2,3-triazol-5-yl)- has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its antimicrobial properties against various bacterial and fungal strains.
Medicine: Explored for potential anticancer, antitubercular, and antimalarial activities.
Industry: Utilized in the development of dyes, photographic materials, and corrosion inhibitors.
Mécanisme D'action
The mechanism of action of Benzaldehyde, 4-(1H-1,2,3-triazol-5-yl)- involves its interaction with biological targets through hydrogen bonding and π-π stacking interactions. The triazole ring can bind to enzymes and receptors, modulating their activity. For instance, it has been shown to inhibit bacterial DNA gyrase, leading to antimicrobial effects .
Comparaison Avec Des Composés Similaires
- 4-(1H-1,2,4-Triazol-1-yl)benzaldehyde
- 4-(1H-1,2,3-Triazol-4-yl)methoxybenzaldehyde
- 4-(1H-1,2,3-Triazol-1-yl)benzaldehyde
Comparison: Benzaldehyde, 4-(1H-1,2,3-triazol-5-yl)- is unique due to the position of the triazole substitution, which can influence its chemical reactivity and biological activity. Compared to its analogs, it may exhibit different binding affinities and selectivities towards biological targets, making it a valuable compound for specific applications .
Propriétés
Numéro CAS |
1022159-16-5 |
|---|---|
Formule moléculaire |
C9H7N3O |
Poids moléculaire |
173.17 g/mol |
Nom IUPAC |
4-(2H-triazol-4-yl)benzaldehyde |
InChI |
InChI=1S/C9H7N3O/c13-6-7-1-3-8(4-2-7)9-5-10-12-11-9/h1-6H,(H,10,11,12) |
Clé InChI |
DLRNHJFZCCJMLH-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=CC=C1C=O)C2=NNN=C2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-[(2S)-3-methoxy-2-methyl-16,18-dioxo-29-oxa-1,7,17-triazaoctacyclo[12.12.2.12,6.07,28.08,13.015,19.020,27.021,26]nonacosa-8,10,12,14,19,21,23,25,27-nonaen-4-yl]-N-methylbenzamide](/img/structure/B14799829.png)
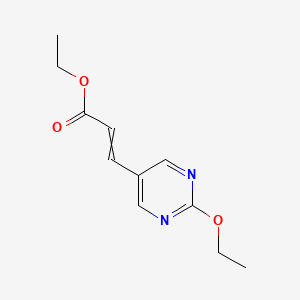
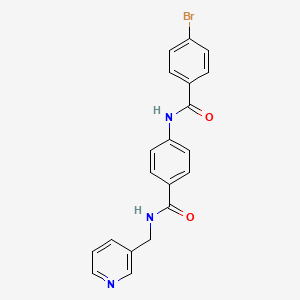
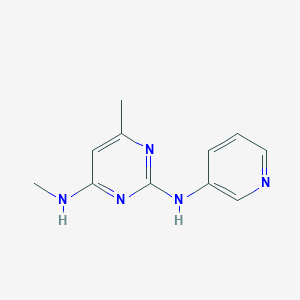
![5-ethyl-2-[5-[4-(2-hydroxyethyl)piperazin-1-yl]sulfonyl-2-propoxyphenyl]-7-propyl-2,3,4a,7a-tetrahydro-1H-pyrrolo[3,2-d]pyrimidin-4-one](/img/structure/B14799853.png)
![(1R,5S)-8-propan-2-yl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-8-azabicyclo[3.2.1]oct-2-ene](/img/structure/B14799858.png)
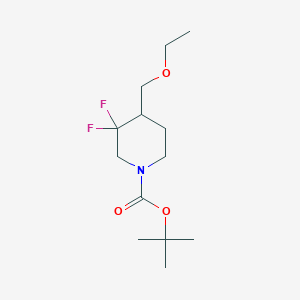
![2-[2-[[(8R,10R,14R)-3,12-dihydroxy-17-[(2S)-2-hydroxy-6-methylhept-5-en-2-yl]-4,4,8,10,14-pentamethyl-2,3,5,6,7,9,11,12,13,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-6-yl]oxy]-4,5-dihydroxy-6-(hydroxymethyl)oxan-3-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol](/img/structure/B14799863.png)
![N-[benzyl(methyl)carbamothioyl]-2-nitrobenzamide](/img/structure/B14799865.png)
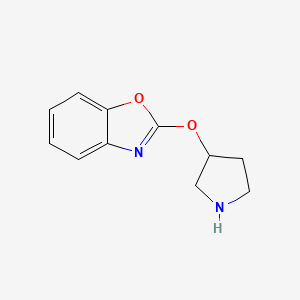
![methyl 2-[(3R)-6'-ethyl-2-oxospiro[1H-indole-3,1'-3,5,6,7,8,8a-hexahydro-2H-indolizine]-7'-yl]-3-methoxyprop-2-enoate](/img/structure/B14799870.png)
![(8R,10R,14S)-17-[(2R)-2,6-dihydroxy-6-methylheptan-2-yl]-4,4,8,10,14-pentamethyl-2,3,5,6,7,9,11,12,13,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthrene-3,12-diol](/img/structure/B14799874.png)
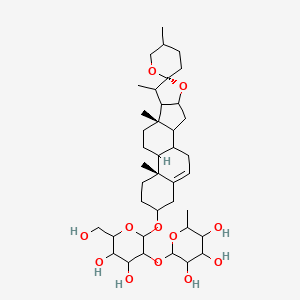
![2-[2-(butan-2-yl)phenoxy]-N'-[(E)-(2,4-dihydroxyphenyl)methylidene]acetohydrazide](/img/structure/B14799878.png)
